2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Catalog Number: EVT-5121053
CAS Number:
Molecular Formula: C24H28N2O5
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound serves as a synthetic precursor in the preparation of various substituted tetrahydropyrimidines. []
  • Relevance: This compound shares the core 2-oxo-1,2,3,4-tetrahydropyrimidine structure with the target compound, 2-phenylethyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The key difference lies in the substituents at the 4 and 5 positions of the pyrimidine ring. This compound highlights the versatility of the tetrahydropyrimidine scaffold for generating diverse derivatives.
  • Compound Description: These compounds are ring-expanded analogs of tetrahydropyrimidines, synthesized from the rearrangement of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. They can undergo acid-catalyzed ring contraction to form pyrrole derivatives. []
  • Relevance: While possessing a seven-membered diazepine ring instead of the six-membered pyrimidine ring of 2-phenylethyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, these derivatives demonstrate the potential for ring transformations within this class of compounds. Their synthesis from a common tetrahydropyrimidine precursor further emphasizes the structural relationship.
  • Compound Description: This pyrrole derivative is formed via the acid-catalyzed ring contraction of the aforementioned methoxy- and cyano-substituted diazepine analogs. []
  • Relevance: This compound, although structurally distinct from 2-phenylethyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate due to its pyrrole core, highlights the potential for ring transformations and the interconnectivity between different heterocyclic systems that can arise from modifications of the tetrahydropyrimidine scaffold.

6-amino-4-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g][1]benzopyran-6-yl)-2-methylene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

  • Compound Description: This compound is a tetrahydropyrimidine derivative synthesized from a formylfurochromone precursor, incorporating a furochromone moiety fused to the pyrimidine ring. [, ]
  • Relevance: This compound highlights the feasibility of incorporating the tetrahydropyrimidine core of 2-phenylethyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate into more complex structures with diverse functionalities, potentially leading to distinct pharmacological profiles. ,
  • Compound Description: This compound is a selective melanin-concentrating hormone-1 (MCH1) receptor antagonist. Studies have shown that it inhibits rhythmic, distension-induced voiding contractions, increases bladder capacity, and reduces voiding frequency in rats, suggesting its potential for treating overactive bladder syndrome. []
  • Relevance: SNAP 7941 shares the core 2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate structure with the target compound, 2-phenylethyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The key difference lies in the substituents at the 4 and 6 positions of the pyrimidine ring, where SNAP 7941 possesses a more complex substituted phenyl ring and a methoxymethyl group, respectively. This comparison highlights how modifications to the substituents on the tetrahydropyrimidine core can significantly impact pharmacological activity.

4-Aryl-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate Derivatives

  • Compound Description: These compounds represent a class of fused heterocyclic compounds incorporating both a pyridine and an indene ring system. []
  • Relevance: While not directly containing the tetrahydropyrimidine ring system, these compounds are structurally related to 2-phenylethyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate through the presence of the pyridine ring and the carboxylate ester group, highlighting a shared synthetic origin and potential for similar reactivity and pharmacological properties.

2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives

  • Compound Description: These are fused heterocyclic compounds that incorporate both a quinoline and a benzene ring system. []
  • Relevance: Though not directly containing a tetrahydropyrimidine ring, these compounds share structural similarities with 2-phenylethyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, particularly in the presence of the aromatic rings and the nitrile group. This suggests a shared chemical space and potential for overlapping biological activities.

Properties

Product Name

2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

IUPAC Name

2-phenylethyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C24H28N2O5/c1-4-13-30-19-11-10-18(15-20(19)29-3)22-21(16(2)25-24(28)26-22)23(27)31-14-12-17-8-6-5-7-9-17/h5-11,15,22H,4,12-14H2,1-3H3,(H2,25,26,28)

InChI Key

ZFFASVBUFWWVMU-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCC3=CC=CC=C3)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCC3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.